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molecular formula C8H8N2O4 B018274 3-NITRO-4-ACETAMIDOPHENOL CAS No. 7403-75-0

3-NITRO-4-ACETAMIDOPHENOL

Cat. No. B018274
M. Wt: 196.16 g/mol
InChI Key: OZZKMZSOGAOIFX-UHFFFAOYSA-N
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Patent
US04072696

Procedure details

1.9 G. of 1-acetamido-4-hydroxy-2-nitrobenzene, and 10 g. anhydrous potassium carbonate were stirred at room temperature in 75 ml. acetone and treated with 5 ml. chloromethyl methyl ether over 10 minutes. After a further 10 minutes, the mixture was filtered, evaporated to dryness, and the product filtered through silica gel eluting with 1% methanol to afford 1-acetamido-4-methoxymethoxy-2-nitrobenzene.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[C:1]([NH:4][C:5]1[CH:10]=[CH:9][C:8]([OH:11])=[CH:7][C:6]=1[N+:12]([O-:14])=[O:13])(=[O:3])[CH3:2].C(=O)([O-])[O-].[K+].[K+].[CH3:21][O:22][CH2:23]Cl>CC(C)=O>[C:1]([NH:4][C:5]1[CH:10]=[CH:9][C:8]([O:11][CH2:21][O:22][CH3:23])=[CH:7][C:6]=1[N+:12]([O-:14])=[O:13])(=[O:3])[CH3:2] |f:1.2.3|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(=O)NC1=C(C=C(C=C1)O)[N+](=O)[O-]
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
COCCl
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CC(=O)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
the mixture was filtered
CUSTOM
Type
CUSTOM
Details
evaporated to dryness
FILTRATION
Type
FILTRATION
Details
the product filtered through silica gel eluting with 1% methanol

Outcomes

Product
Details
Reaction Time
10 min
Name
Type
product
Smiles
C(C)(=O)NC1=C(C=C(C=C1)OCOC)[N+](=O)[O-]

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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